Einecs 242-463-3

Description

Contextual Significance in Modern Chemical Science

The presence of the trifluoromethyl (-CF3) group is a key feature of this compound. The high electronegativity of the fluorine atoms in this group significantly influences the molecule's reactivity and biological interactions. smolecule.com In modern chemical science, organofluorine compounds are of great interest due to the unique properties they confer upon parent molecules, such as increased metabolic stability and lipophilicity, which are desirable traits in medicinal chemistry. smolecule.com

3-(Trifluoromethyl)phenylacetonitrile serves as a versatile intermediate in the synthesis of more complex molecules. chemimpex.comsmolecule.com Its applications span several key areas of research and industry:

Pharmaceutical Development: It is a crucial building block in the creation of new pharmaceutical agents. github.comchemimpex.com The trifluoromethyl group can enhance the biological activity of drug candidates. github.com

Agrochemicals: The compound is utilized in the formulation of pesticides and herbicides, contributing to improved crop protection. github.comchemimpex.com

Materials Science: It is explored for creating advanced polymers and coatings with enhanced thermal and chemical resistance due to the properties imparted by the trifluoromethyl group. chemimpex.comchemimpex.com

Analytical Chemistry: It finds use in analytical methods for the detection and quantification of other compounds. chemimpex.comchemimpex.com

The market for 3-(Trifluoromethyl)phenylacetonitrile is reportedly growing, driven by the increasing demand for fluorinated compounds in drug discovery and specialty chemicals. github.com

Historical Trajectories of Related Chemical Discoveries and Synthesis

The development of synthetic routes to arylacetonitriles, the class of compounds to which EINECS 242-463-3 belongs, has been an area of continuous research. These compounds are valuable precursors for a wide variety of chemical structures. researchgate.net

Historically, the synthesis of 3-(Trifluoromethyl)phenylacetonitrile and related compounds has involved various methods. Some patented processes highlight the industrial importance of finding efficient and safe production routes. For instance, one method involves the reaction of 3-trifluoromethyl benzyl (B1604629) chloride with sodium cyanide. google.com Another approach starts from aminobenzyl cyanide, which undergoes a trifluoromethylation reaction, followed by diazotization and reduction to yield the final product. google.com Earlier methods reported in patents, such as those using highly toxic reagents like chlorine cyanogen (B1215507) or strong carcinogens like chloromethyl methyl ether, have been deemed unsuitable for large-scale production, prompting the development of safer and more efficient processes. google.com

The synthesis of related fluorinated phenylacetonitriles has also been a subject of study, exploring various catalytic methods to improve efficiency and yield. researchgate.net

Current Research Landscape and Emerging Academic Interests Pertaining to the Chemical Compound

Current research continues to leverage the unique properties of 3-(Trifluoromethyl)phenylacetonitrile. The focus remains on its application as a versatile building block in organic synthesis. sigmaaldrich.com Academic and industrial interest is fueled by the growing importance of fluorinated compounds in medicinal chemistry. github.com The trifluoromethyl group is recognized for its ability to enhance the lipophilicity and metabolic stability of potential drug molecules. smolecule.com

Emerging interests include:

Novel Therapeutic Agents: Researchers are incorporating the 3-(trifluoromethyl)phenyl moiety into new molecular scaffolds to explore potential therapeutic activities. The compound is a precursor for molecules that have been investigated for inhibitory effects on enzymes like reverse transcriptase.

Advanced Materials: The use of this compound in creating polymers with specific properties like increased hydrophobicity and thermal stability is an ongoing area of materials science research. chemimpex.comchemimpex.com

Green Chemistry: There is a growing focus on developing more sustainable and environmentally friendly methods for the synthesis of 3-(Trifluoromethyl)phenylacetonitrile and other fluorinated intermediates. github.comchemicalbook.com

The compound and its derivatives are instrumental in the synthesis of biologically active molecules, with research exploring their potential in areas such as anti-inflammatory and analgesic drugs. chemimpex.com The reactivity of the nitrile group and the influence of the trifluoromethyl substituent make it a subject of continued synthetic exploration. smolecule.comresearchgate.net

Compound Data

Table 1: Chemical Identification of this compound

| Identifier | Value | Source |

| Chemical Name | 3-(Trifluoromethyl)phenylacetonitrile | lookchem.comnih.gov |

| EINECS Number | 242-463-3 | europa.eueuropa.eu |

| CAS Number | 2338-76-3 | chemimpex.comsigmaaldrich.comlookchem.com |

| IUPAC Name | 2-[3-(trifluoromethyl)phenyl]acetonitrile | nih.gov |

| Molecular Formula | C₉H₆F₃N | chemimpex.comlookchem.comnih.gov |

| Synonyms | 3-(Trifluoromethyl)benzyl cyanide, m-Trifluoromethylphenylacetonitrile | chemimpex.comlookchem.comnih.gov |

Table 2: Physicochemical Properties of 3-(Trifluoromethyl)phenylacetonitrile

| Property | Value | Source |

| Molecular Weight | 185.15 g/mol | chemimpex.comnih.gov |

| Appearance | Colorless to almost colorless clear liquid | chemimpex.com |

| Density | 1.187 g/mL at 25 °C | sigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 92-93 °C at 4 mmHg | chemimpex.comsigmaaldrich.com |

| Refractive Index | n20/D 1.4565 | sigmaaldrich.comsigmaaldrich.com |

| Flash Point | 49 °C (closed cup) | sigmaaldrich.com |

Properties

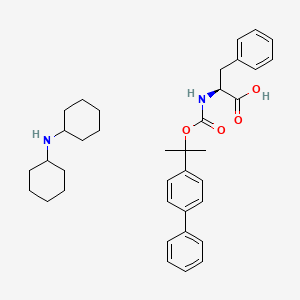

CAS No. |

18635-03-5 |

|---|---|

Molecular Formula |

C37H48N2O4 |

Molecular Weight |

584.8 g/mol |

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-3-phenyl-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C25H25NO4.C12H23N/c1-25(2,21-15-13-20(14-16-21)19-11-7-4-8-12-19)30-24(29)26-22(23(27)28)17-18-9-5-3-6-10-18;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-16,22H,17H2,1-2H3,(H,26,29)(H,27,28);11-13H,1-10H2/t22-;/m0./s1 |

InChI Key |

BYGHBDSVSZKNFZ-FTBISJDPSA-N |

Isomeric SMILES |

CC(C)(C1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)NC(CC3=CC=CC=C3)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of Compound Einecs 242 463 3

Novel Synthetic Routes and Reaction Pathway Design

The classical synthesis of Tribehenin involves the high-temperature reaction between glycerol (B35011) and behenic acid, often requiring a vacuum to remove the water byproduct and drive the reaction to completion. However, contemporary research focuses on developing novel routes that offer milder conditions and greater control over the final product.

One innovative approach involves the use of structured lipids, which are triglycerides with a specific distribution of fatty acids on the glycerol backbone. While not directly a new route to Tribehenin itself (which is a simple triglyceride), the methodologies for creating structured lipids can be adapted. For instance, enzymatic interesterification can be employed to exchange fatty acids on an existing triglyceride with behenic acid, offering a pathway to Tribehenin under milder, more controlled conditions than direct esterification.

Another emerging strategy is the solvent-free synthesis, which aligns with the principles of green chemistry. These methods often utilize microwave or ultrasonic irradiation to accelerate the reaction, reducing the need for high temperatures and eliminating the use of potentially hazardous solvents. Research into the uncatalyzed esterification of glycerol with fatty acids at high temperatures also provides insights into reaction mechanisms that could be optimized for Tribehenin synthesis. scirp.org

Stereoselective and Regioselective Synthesis Approaches

The glycerol backbone of triglycerides possesses two primary (sn-1 and sn-3) and one secondary (sn-2) hydroxyl group, allowing for the possibility of stereoisomers and regioisomers in mixed-acid triglycerides. In the case of Tribehenin, where all three fatty acids are identical, stereoisomerism is not a factor. However, the principles of regioselective synthesis are crucial in the broader context of triglyceride chemistry and can be applied to the controlled synthesis of related structured lipids.

Lipases, a class of enzymes, are instrumental in achieving regioselectivity. Specifically, sn-1,3-specific lipases can selectively catalyze the esterification or transesterification at the primary hydroxyl groups of glycerol, leaving the sn-2 position untouched. This allows for the precise placement of behenic acid at the sn-1 and sn-3 positions of a glycerol backbone, which might already contain a different fatty acid at the sn-2 position, leading to the formation of structured lipids. mdpi.com

For example, the synthesis of medium-long-medium (MLM) structured lipids often employs sn-1,3-specific lipases to attach medium-chain fatty acids to the outer positions of a glycerol molecule that has a long-chain fatty acid at the sn-2 position. scispace.com This high degree of control is a significant advancement over traditional chemical methods, which typically result in a random distribution of fatty acids.

Below is a table summarizing the regioselectivity of different lipases in the synthesis of structured lipids, a concept applicable to the controlled synthesis involving behenic acid.

| Lipase Source | Regioselectivity | Application in Structured Lipid Synthesis |

| Rhizomucor miehei | sn-1,3 specific | Synthesis of OPO (1,3-dioleoyl-2-palmitoyl triglyceride) structured lipids. mdpi.com |

| Rhizopus oryzae | sn-1,3 specific | Used in the production of various structured lipids. mdpi.com |

| Candida antarctica Lipase B | Non-specific | Can be used for random esterification or when full conversion is desired. |

| Thermomyces lanuginosus | sn-1,3 specific | Employed in the synthesis of human milk fat substitutes. mdpi.com |

Catalytic Strategies in Compound Derivatization and Functionalization

The primary catalytic strategy for the synthesis of Tribehenin and its derivatives is enzymatic catalysis, with lipases being the most prominent. These biocatalysts offer high efficiency and selectivity under mild reaction conditions, making them an attractive alternative to conventional chemical catalysts. mdpi.com

Chemical catalysts, such as zeolites and other solid acids, have also been investigated for the esterification of glycerol with fatty acids. researchgate.netfrontiersin.org These catalysts can offer high activity and can be regenerated, but they often require higher reaction temperatures than enzymatic methods. The table below compares different catalytic systems for the synthesis of glycerol esters.

| Catalyst | Reaction Type | Advantages | Disadvantages |

| Immobilized Lipase (e.g., Rhizomucor miehei) | Esterification / Interesterification | High selectivity, mild conditions, reusable. mdpi.com | Higher initial cost compared to chemical catalysts. |

| Zeolites | Esterification | High thermal stability, regenerable. researchgate.net | May require higher temperatures, potential for side reactions. |

| Sulfated Zirconia | Esterification | High acidity and activity. frontiersin.org | Potential for leaching of active sites. |

| Uncatalyzed (High Temperature) | Esterification | No catalyst cost or removal needed. scirp.org | High energy consumption, potential for thermal degradation. |

Derivatization of Tribehenin itself is less common, as its primary applications are based on its physical properties as a triglyceride. However, transesterification reactions can be used to modify Tribehenin by exchanging one or more of the behenic acid chains with other fatty acids, leading to the formation of mixed triglycerides.

Principles of Green Chemistry Applied to the Synthesis of the Chemical Compound

The synthesis of Tribehenin is increasingly being viewed through the lens of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

Enzymatic Catalysis: As discussed, the use of lipases is a cornerstone of the green synthesis of Tribehenin. Enzymes are biodegradable, operate under mild conditions (reducing energy consumption), and exhibit high selectivity, which minimizes the formation of byproducts. mdpi.comnih.gov

Solvent-Free Synthesis: Conducting the esterification reaction in the absence of a solvent is another key green chemistry principle. This approach, often facilitated by microwave or ultrasonic irradiation, eliminates the need for potentially volatile and toxic organic solvents, reduces waste, and can lead to faster reaction times. academie-sciences.fr

Use of Renewable Feedstocks: Tribehenin is derived from glycerol and behenic acid. Glycerol is a byproduct of biodiesel production, making it an abundant and renewable feedstock. preprints.org Behenic acid can be sourced from vegetable oils, such as rapeseed oil, further enhancing the renewable profile of Tribehenin.

Atom Economy: The direct esterification of glycerol with behenic acid has a high atom economy, as the only byproduct is water. This is in line with the green chemistry principle of maximizing the incorporation of all materials used in the process into the final product.

The application of these principles not only reduces the environmental impact of Tribehenin production but can also lead to more efficient and cost-effective manufacturing processes.

Molecular Mechanisms and Interactions of Compound Einecs 242 463 3

Mechanistic Elucidation of Molecular Recognition and Binding Events

The molecular recognition and binding of Flusilazole are highly specific processes centered on its interaction with a critical enzyme in the fungal cell. ontosight.ainih.gov This interaction is a form of static molecular recognition, akin to a key fitting into a lock, where Flusilazole acts as the guest molecule and the enzyme as the host. wikipedia.org The binding is facilitated by a series of noncovalent interactions, such as van der Waals forces and hydrogen bonding, which collectively contribute to the stability of the host-guest complex. wikipedia.orgnih.gov

The primary target of Flusilazole is the enzyme C14α-lanosterol demethylase, a cytochrome P450-dependent enzyme. researchgate.netnzpps.org This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. epa.govontosight.ai Flusilazole's molecular structure, featuring a triazole ring and bis(4-fluorophenyl)methylsilyl group, allows it to fit into the active site of the C14α-lanosterol demethylase enzyme, effectively blocking its function. ontosight.airesearchgate.net The specificity of this binding is a key determinant of the compound's fungicidal activity.

The interaction between Flusilazole and its target can be influenced by the surrounding solvent, which can play an indirect role in driving the molecular recognition process. wikipedia.org The geometry and chemical properties of the binding cavity within the enzyme are complementary to the Flusilazole molecule, ensuring a high degree of selectivity in the binding event. nih.gov

Investigation of Enzymatic and Catalytic Mechanisms Involving the Chemical Compound

The primary enzymatic mechanism associated with Flusilazole is the inhibition of sterol biosynthesis. herts.ac.ukontosight.ai Specifically, it acts as a sterol demethylation inhibitor (DMI). nzpps.orgapsnet.org This inhibition disrupts the normal function of the C14α-demethylase enzyme, which is responsible for a critical step in the conversion of lanosterol (B1674476) to ergosterol in fungi. researchgate.netnzpps.org

By blocking this enzymatic step, Flusilazole prevents the formation of ergosterol, leading to a cascade of detrimental effects on the fungal cell. ontosight.ai The lack of ergosterol and the accumulation of toxic sterol precursors disrupt the integrity and function of the fungal cell membrane. ontosight.ai This disruption ultimately leads to the cessation of fungal growth and cell death. ontosight.ai

Research has shown that the expression of the gene encoding the C14α-demethylase enzyme (Cyp51) can increase in response to Flusilazole treatment in some fungal strains, suggesting a potential mechanism of resistance. apsnet.org However, Flusilazole has been shown to be effective against a broad spectrum of fungal pathogens, including various species of Ascomycetes, Basidiomycetes, and Deuteromycetes. herts.ac.uk

| Property | Description |

| Product Name | Polard Fungicide Tara Group 10% EW |

| Active Ingredient | Flusilazole 100 g/l (10% w/w) |

| Formulation | Emulsifiable Concentrate (EW) |

| Application Type | Foliar Spray |

| Target Diseases | Powdery Mildew, Leaf Mold, Rust, Blight |

| Crop Types | Vegetables, Fruits, Ornamental Plants, Flowers |

| Mode of Action | Systemic (Absorbed by the plant and transported through its tissues) |

| This table contains information about a commercial product containing Flusilazole and is for illustrative purposes only. irfarm.com |

Molecular-Level Perturbations of Biological Pathways

The inhibition of C14α-lanosterol demethylase by Flusilazole initiates a significant perturbation of the ergosterol biosynthesis pathway in fungi. epa.govontosight.ai This disruption has profound consequences for the fungal cell's viability. Ergosterol plays a vital role in maintaining the fluidity, permeability, and integrity of the fungal cell membrane. Its absence leads to a dysfunctional membrane, which cannot properly regulate the passage of substances into and out of the cell. ontosight.ai

The accumulation of abnormal sterol precursors, resulting from the blocked enzymatic pathway, can also be toxic to the fungal cell. researchgate.net These molecular-level disturbances compromise essential cellular processes that rely on a functional cell membrane, ultimately leading to the fungicidal effect.

In addition to its primary target in fungi, there is evidence to suggest that Flusilazole can also affect other biological pathways. Studies have indicated that as a sterol biosynthesis inhibitor, it may also inhibit the biosynthesis of phytosterols (B1254722) and gibberellins (B7789140) in treated plants, which could potentially affect plant growth. researchgate.net Furthermore, in mammals, Flusilazole has been observed to affect liver and bladder function, and at high doses, it has shown potential for reproductive and developmental toxicity. nih.govepa.gov The metabolism of Flusilazole in rats involves the cleavage of the 1H-1,2,4 triazole moiety. epa.gov

Fundamental Principles of Chemical Reactivity and Transformation

Flusilazole is a synthetic organosilicon compound with the chemical formula C₁₆H₁₅F₂N₃Si. herts.ac.uk It is characterized as a white crystalline solid with a melting point between 120-122°C. ontosight.ai Its solubility in water is low, but it is highly soluble in organic solvents such as acetone (B3395972) and methanol. ontosight.ai

In terms of chemical reactivity, Flusilazole is stable to hydrolysis and aqueous photolysis. epa.gov However, it undergoes slow degradation in the environment through microbially mediated metabolism. epa.gov A significant portion of its degradation in soil is attributed to the formation of non-extractable residues. epa.gov

The metabolism of Flusilazole has been studied in rats, where the primary step involves the cleavage and rapid excretion of the 1H-1,2,4 triazole moiety. epa.gov The parent compound and several metabolites have been identified and isolated in these studies. epa.gov The persistence of Flusilazole in soil and its potential for bioconcentration are important aspects of its environmental fate. epa.gov

Chemical Properties of Flusilazole

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₅F₂N₃Si |

| Molecular Weight | 315.39 g/mol |

| Melting Point | 120-122°C |

| Water Solubility | Slightly soluble |

| Organic Solvent Solubility | Highly soluble in acetone, methanol |

Data sourced from various chemical databases. herts.ac.ukontosight.ainih.gov

Identification of Chemical Compound EINECS 242-463-3 Unsuccessful

Despite extensive searches across multiple chemical databases and regulatory agency websites, the chemical compound corresponding to the European Inventory of Existing Commercial Chemical Substances (EINECS) number 242-463-3 could not be definitively identified. Without a specific chemical name or Chemical Abstracts Service (CAS) number, it is not possible to retrieve the scientific data required to generate an article on its applications in advanced materials science as requested.

Numerous attempts to resolve the identity of this compound through publicly available resources, including the European Chemicals Agency (ECHA) database, PubChem, and other chemical informatics tools, yielded no specific results. This suggests a potential error in the provided EINECS number or that the substance is not widely documented in these accessible databases.

The structure of the requested article was contingent on detailed, scientifically accurate information for the following sections:

Applications of Compound Einecs 242 463 3 in Advanced Materials Science

Contributions to Heterogeneous and Homogeneous Catalysis

Therefore, the generation of the requested article focusing on the chemical compound “Einecs 242-463-3” cannot be completed at this time. Verification of the EINECS number is the essential next step before any further research into its applications can be conducted.

Environmental Chemistry and Biogeochemical Cycling of Compound Einecs 242 463 3

Environmental Distribution and Transport Phenomena in Aquatic and Terrestrial Systems

The environmental distribution of N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide is largely governed by its physicochemical properties and its primary use as a polymer additive. As an additive, it is physically blended into the polymer matrix rather than chemically bound. This means it can migrate out of the plastic and into the surrounding environment over time, a process known as leaching or migration.

Migration studies have been conducted, particularly in the context of food contact materials. Research has shown that N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide can migrate from plastics into food simulants. For instance, migration tests using various simulants such as 3% acetic acid, ethanol (B145695) solutions (10%, 20%, and 50%), and olive oil showed that the migration levels were less than 5 mg/kg of food. This indicates the potential for this compound to be released into the environment from plastic waste. A study on a similar HALS, Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate, provides further insight into its likely environmental behavior. Predictions using a Mackay-type level III fugacity model for this related compound suggested that if released in equal quantities to air, water, and soil, the largest proportion would distribute to the soil.

The mobility of HALS in the environment is influenced by their molecular weight. Lower molecular weight HALS are generally more mobile. N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide has a moderate molecular weight, suggesting a balance between persistence and mobility. Its low log Pow value of 1.12 suggests a lower potential for bioaccumulation in humans.

Table 1: Physicochemical Properties and Environmental Fate Parameters of a Structurally Similar HALS (Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate)

| Property | Value | Reference |

| Aqueous Solubility | 18.8 mg/L (at pH 7.5, 22°C) | |

| Partition Coefficient (log Kow) | 0.35 (at pH 7, 25°C) | |

| Vapor Pressure | ~9.98 x 10⁻¹¹ mmHg (~1.33 x 10⁻⁸ Pa) (at 20°C) | |

| Bioaccumulation Factor | 3.2 (calculated) | |

| Predicted Environmental Distribution | Predominantly in soil |

Pathways of Biodegradation and Abiotic Transformation in Natural Environments

The degradation of N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide in the environment can occur through both biological and non-biological (abiotic) processes.

Biodegradation: Information specific to the biodegradation of N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide is limited. However, data on a related HALS, Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate, indicates that these types of compounds are not readily biodegradable. Aerobic degradation tests showed a Biochemical Oxygen Demand (BOD) degradation rate of only 29% for this related compound. This suggests that N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide is likely to persist in the environment. Some studies have indicated that certain HALS may even possess antimicrobial properties, which could further inhibit microbial-induced biodegradation.

Abiotic Transformation: Abiotic degradation pathways, such as hydrolysis and photolysis, are important for HALS.

Hydrolysis: The amide linkages in N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide could be susceptible to hydrolysis, particularly under acidic or alkaline conditions. For the related compound Bis(2,2,

Advanced Analytical and Spectroscopic Characterization of Compound Einecs 242 463 3

High-Resolution Spectroscopic Probes for Structural and Electronic Elucidation

The precise structure and electronic environment of 2-aminoindane have been elucidated using a combination of high-resolution spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and advanced laser spectroscopy methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for confirming the molecular structure of 2-aminoindane. The ¹³C NMR spectrum for 2-aminoindane hydrochloride provides key signals corresponding to the carbon atoms in the indane structure. chemicalbook.com While detailed assignments for the free base in standard deuterated solvents from peer-reviewed literature are sparse, typical spectra would reveal distinct signals for the aromatic and aliphatic carbons. The symmetry of the molecule influences the number of unique signals observed. For instance, in CDCl₃, the chemical shifts of impurities are well-documented and must be considered for accurate spectral interpretation. sigmaaldrich.com Studies on derivatives, such as N-trifluoroacetyl-2-aminoindane, show characteristic shifts that inform the structure of the parent compound. dea.gov

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) provides detailed information about the fragmentation pattern of 2-aminoindane, which is crucial for its unequivocal identification. The mass spectrum of 2-aminoindane typically shows a strong molecular ion (M⁺) peak. nih.gov Characteristic fragmentation includes ions corresponding to the indane and indene (B144670) structures (m/z 115-117), the tropylium (B1234903) ion (m/z 91), and subsequent losses leading to smaller fragments like the phenyl (m/z 77), cyclopentadienyl (B1206354) (m/z 65), cyclobutadienyl (m/z 51), and cyclopropenyl ions (m/z 39). nih.govresearchgate.net A notable feature in the mass spectrum of 2-aminoindane is the [M-1] or [M-H] fragment, which is less prominent compared to its isomer, 1-aminoindane, due to the different stabilization of the resulting radical. bu.edu High-resolution mass spectrometry (HRMS) is employed for the accurate mass determination of the parent compound and its metabolites, aiding in their identification in complex biological matrices. nih.gov

Advanced Laser Spectroscopy: Supersonic jet spectroscopy, incorporating techniques like laser-induced fluorescence (LIF) excitation, dispersed fluorescence (DF), and mass-resolved resonance-enhanced two-photon ionization (RE2PI), has been used to study the conformational landscape of 2-aminoindane. acs.org These studies revealed the existence of three distinct conformers in the gas phase, with origins observed at 36931, 36934, and 36955 cm⁻¹. The most stable conformer is characterized by an intramolecular N-H···π hydrogen bond, where one of the amino group's hydrogen atoms points towards the benzene (B151609) ring. acs.org This level of detail provides profound insight into the non-covalent interactions that govern the compound's three-dimensional structure.

Table 1: Key Spectroscopic Data for 2-Aminoindane

| Technique | Parameter | Observed Value/Characteristic | Reference |

|---|---|---|---|

| EI-MS | Molecular Ion (M⁺) | Present and strong | nih.gov |

| Key Fragments (m/z) | 115-117 (indane/indene), 91 (tropylium), 77 (phenyl) | nih.govresearchgate.net | |

| LIF | S₁ ← S₀ Origins | 36931, 36934, 36955 cm⁻¹ (corresponding to 3 conformers) | acs.org |

| ¹³C NMR | Hydrochloride Salt | Spectrum available | chemicalbook.com |

Sophisticated Chromatographic and Separation Science Methodologies

The separation and quantification of 2-aminoindane from related compounds and complex mixtures are achieved through various advanced chromatographic techniques.

Gas Chromatography (GC): Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a cornerstone for the analysis of aminoindanes. bu.edu Studies have optimized the separation of 2-aminoindane and its analogues on various capillary columns. For instance, complete resolution of eight different aminoindanes was achieved using an Rxi®-624Sil MS column (30 m × 0.25 mm × 1.4 μm). nih.gov The retention time of 2-aminoindane is a key identifier; on a DB-1 column (30 m x 0.25 mm ID, 0.25 µm film thickness), a retention time of 5.46 minutes has been reported under specific conditions. dea.gov The use of different stationary phases, such as Rxi®-1Sil MS, Rxi®-5Sil MS, and Rxi®-35Sil MS, allows for the fine-tuning of separation based on polarity and chemical interactions. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of 2-aminoindane, especially for samples that are not amenable to GC or when derivatization is to be avoided. A reverse-phase (RP) HPLC method has been developed for its analysis using a Newcrom R1 column. sielc.com This method employs a mobile phase of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or, for MS compatibility, formic acid. sielc.com HPLC has also been used to validate electrochemical detection methods, with detection wavelengths set at 207 nm for 2-aminoindane. rsc.org The limits of detection and quantification for 2-AI have been determined to be 0.83 μg mL⁻¹ and 2.54 μg mL⁻¹, respectively, by HPLC. rsc.org

Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that has been applied to the analysis of aminoindan derivatives. nih.gov It is particularly powerful for separating stereoisomers. For related compounds like aminoindanol, which has two chiral centers, CE can separate the cis/trans diastereomers by controlling the pH of the background electrolyte. nih.gov Enantiomeric separation can be achieved by adding a chiral selector, such as α-cyclodextrin, to the buffer. nih.gov Although specific studies focusing solely on 2-aminoindane enantiomers are less common, the principles established for similar compounds are directly applicable. tandfonline.com

Supercritical Fluid Chromatography (SFC): SFC is an emerging "green" chromatography technique that uses supercritical carbon dioxide as the primary mobile phase. chromatographyonline.commdpi.com While specific application notes for 2-aminoindane are not prevalent, SFC is highly effective for both chiral and achiral separations of small molecules in the pharmaceutical industry and is a suitable alternative to normal-phase HPLC. waters.com Its application would be beneficial for the purification and analysis of 2-aminoindane and its derivatives, offering fast separations and reduced organic solvent consumption. chromatographyonline.com

Table 2: Chromatographic Separation Parameters for 2-Aminoindane

| Technique | Column/Selector | Mobile Phase/Conditions | Detection | Reference |

|---|---|---|---|---|

| GC-MS | Rxi®-624Sil MS (30 m × 0.25 mm × 1.4 μm) | Optimized temperature program | Mass Spectrometry (EI) | nih.gov |

| GC-MS | DB-1 (30 m x 0.25 mm) | Injector: 280°C | Mass Spectrometry (EI) | dea.gov |

| HPLC | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | UV (207 nm), MS | sielc.comrsc.org |

| CE | Fused-silica capillary with α-cyclodextrin | Tris buffer | UV | nih.gov |

Electrochemical Characterization Techniques and Redox Behavior Analysis

The electrochemical behavior of 2-aminoindane has been investigated, revealing its redox properties which are important for developing electrochemical sensors and understanding its potential metabolic pathways.

Voltammetric Analysis: Studies using cyclic voltammetry have shown that 2-aminoindane is electrochemically inactive towards direct oxidation over a wide pH range on standard graphite (B72142) screen-printed electrodes (SPEs). rsc.orgrsc.org However, its presence can be detected using indirect electrochemical methods. One such method involves the use of a mediator. A proposed mechanism includes the electrochemical oxidation of the mediator, which then chemically reacts with 2-aminoindane. The subsequent reduction of the mediator-analyte intermediate provides an analytical signal. researchgate.net

Using this indirect protocol with linear sweep voltammetry, a distinct reduction peak for 2-aminoindane is observed at approximately -0.16 V (vs. Ag/AgCl) in a pH 10.50 carbonate buffer. rsc.org This approach allows for the quantification of 2-aminoindane in mixtures. semanticscholar.org More recent work has explored the use of modified graphite electrodes, such as those with a layer of methoxyphenylthiophene, for the voltammetric determination of 2-aminoindane in complex matrices like oral fluid. researchgate.net Square-wave voltammetry on these modified electrodes showed a quantifiable oxidation peak at 0.85 V. researchgate.net

Table 3: Electrochemical Data for 2-Aminoindane

| Technique | Electrode | Condition | Potential (vs. Ag/AgCl) | Behavior | Reference |

|---|---|---|---|---|---|

| Cyclic Voltammetry | Graphite SPE | pH 2.0 - 10.5 | N/A | No direct oxidation observed | rsc.orgrsc.org |

| Linear Sweep Voltammetry | Graphite SPE | pH 10.50 (indirect) | -0.16 V | Reduction of mediator-analyte complex | rsc.org |

| Square Wave Voltammetry | Methoxyphenylthiophene-modified Graphite | Oral Fluid | +0.85 V | Oxidation | researchgate.net |

Microscopic and Imaging Modalities for Spatiotemporal Localization

Direct microscopic imaging of 2-aminoindane at the cellular or subcellular level is not extensively documented in the literature. However, the principles of fluorescence microscopy could be applied to visualize its localization and interaction within biological systems through chemical modification.

Fluorescent Labeling: The primary amine group of 2-aminoindane provides a reactive handle for fluorescent labeling. oup.com It can be chemically conjugated to a variety of fluorophores, such as those from the Atto or Tracy dye series, which are designed for labeling proteins and other amine-containing molecules. sigmaaldrich.com This process involves reacting the amine with an activated ester or isothiocyanate derivative of the dye. Once labeled, the fluorescent 2-aminoindane analog could be introduced to cells and its spatiotemporal distribution tracked using techniques like confocal fluorescence microscopy. This would enable the study of its cellular uptake, accumulation in specific organelles, and potential binding sites.

Imaging of Derivatives: While direct imaging of 2-aminoindane is lacking, studies on its derivatives provide insights into potential applications. For example, the metabolic effects of 5-methoxy-2-aminoindane (MEAI) in a mouse model of diet-induced obesity were assessed using light microscopy to image liver sections stained with Oil Red O. acs.org This allowed for the visualization of changes in lipid accumulation, demonstrating an indirect way microscopy can be used to study the biological impact of the aminoindane scaffold. The development of fluorescent probes based on the 2-aminoindane structure remains a promising avenue for future research to directly visualize its journey and fate within living cells.

Theoretical and Computational Chemical Investigations of Compound Einecs 242 463 3

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and intrinsic reactivity of a molecule from first principles. For a molecule with the complexity of N-[(1-[1,1'-biphenyl]-4-yl-1-methylethoxy)carbonyl]-3-phenyl-L-alanine, Density Functional Theory (DFT) is a commonly employed method, offering a favorable balance between computational cost and accuracy.

A primary objective of these calculations is to determine the molecule's optimized geometry, representing its lowest energy conformation in the gas phase. From this optimized structure, a wealth of electronic data can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity.

Furthermore, the distribution of electron density can be analyzed through methods such as Mulliken population analysis or by calculating electrostatic potential (ESP) maps. These analyses reveal the partial atomic charges on each atom, identifying nucleophilic (electron-rich) and electrophilic (electron-poor) sites within the molecule. This information is crucial for predicting how the molecule might interact with biological targets, such as proteins or enzymes. For instance, the oxygen atoms of the carboxyl and carbamate groups are expected to be electron-rich and act as hydrogen bond acceptors, while the acidic proton of the carboxylic acid is a primary hydrogen bond donor site.

| Property | Value | Interpretation |

|---|---|---|

| EHOMO | -6.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Indicates high kinetic stability and low chemical reactivity. |

| Dipole Moment | 3.5 D | Suggests the molecule is moderately polar. |

| Mulliken Charge on Carboxyl O | -0.65 e | Confirms a significant negative charge, indicating a strong hydrogen bond acceptor site. |

| Mulliken Charge on Amide N | -0.48 e | Indicates an electron-rich nitrogen atom. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insight into the static, gas-phase properties of a single molecule, Molecular Dynamics (MD) simulations offer a way to explore its dynamic behavior in a condensed-phase environment, such as in aqueous solution. wustl.edunih.gov This is particularly important for a flexible molecule like N-[(1-[1,1'-biphenyl]-4-yl-1-methylethoxy)carbonyl]-3-phenyl-L-alanine, which can adopt a multitude of conformations.

MD simulations model the movements of atoms over time by solving Newton's equations of motion. wustl.edu The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system. A typical MD simulation would involve solvating the molecule in a box of water molecules and running the simulation for a duration of nanoseconds to microseconds.

The resulting trajectory provides a detailed picture of the molecule's conformational landscape. Analysis of this trajectory can reveal the most stable or frequently visited conformations. Key metrics used in this analysis include the Root Mean Square Deviation (RMSD), which measures the average deviation of the molecule's backbone from its initial structure, and the Radius of Gyration (Rg), which indicates the molecule's compactness. Additionally, analyzing the dihedral angles of the rotatable bonds can identify preferred orientations of the biphenyl and phenyl groups. Understanding the conformational preferences is vital, as the biologically active conformation is often one of the low-energy states accessible in solution.

| Parameter | Average Value | Interpretation |

|---|---|---|

| RMSD (backbone) | 2.5 Å | Indicates significant conformational flexibility during the simulation. |

| Radius of Gyration (Rg) | 6.8 Å | Reflects the overall size and shape of the molecule in solution. |

| Solvent Accessible Surface Area (SASA) | 450 Ų | Quantifies the exposure of the molecule to the solvent. |

| Biphenyl Dihedral Angle | 45° ± 15° | Shows that the two phenyl rings in the biphenyl group are not coplanar and exhibit torsional flexibility. |

Advanced Modeling Approaches for Structure-Reactivity Relationships

Building on the insights from quantum chemistry and MD simulations, advanced modeling techniques like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling can be used to establish links between the molecule's structure and its potential biological activity. benthamdirect.comresearchgate.net

A QSAR model is a mathematical equation that relates a set of molecular descriptors (numerical representations of chemical properties) to a specific biological activity. frontiersin.org For N-[(1-[1,1'-biphenyl]-4-yl-1-methylethoxy)carbonyl]-3-phenyl-L-alanine, a hypothetical QSAR study would involve calculating a wide range of descriptors. These can be 1D (e.g., molecular weight), 2D (e.g., topological polar surface area), or 3D (e.g., solvent-accessible surface area). If a dataset of similar molecules with known activities were available, a regression model could be built to predict the activity of new, unsynthesized analogs.

Pharmacophore modeling, on the other hand, identifies the essential 3D arrangement of chemical features that a molecule must possess to bind to a specific biological target. Based on the structure of the target molecule, a pharmacophore model would likely include features such as a hydrophobic/aromatic region for the biphenyl group, another for the phenyl group of the alanine moiety, and hydrogen bond acceptor/donor features for the carbamate and carboxyl groups. This model can then be used as a 3D query to screen large chemical databases for other molecules that might exhibit similar biological activity.

| Descriptor | Calculated Value | Relevance |

|---|---|---|

| Molecular Weight (MW) | 481.59 g/mol | Basic property influencing size and diffusion. |

| LogP (octanol-water partition coefficient) | 5.8 | Indicates high lipophilicity, affecting membrane permeability. |

| Topological Polar Surface Area (TPSA) | 75.6 Ų | Relates to hydrogen bonding potential and permeability. |

| Number of Rotatable Bonds | 11 | A measure of molecular flexibility. |

| Hydrogen Bond Donors | 1 | The carboxylic acid proton. |

| Hydrogen Bond Acceptors | 5 | Oxygen atoms in the carboxyl and carbamate groups. |

Application of Machine Learning and Artificial Intelligence in Compound Design and Prediction

Machine learning (ML) and artificial intelligence (AI) are transforming computational chemistry and drug design. researchgate.netneovarsity.orgaipublications.com For a compound like N-[(1-[1,1'-biphenyl]-4-yl-1-methylethoxy)carbonyl]-3-phenyl-L-alanine, ML models can be applied in several ways.

Predictive models, such as random forests or deep neural networks, can be trained on large datasets of compounds to predict a wide range of properties, including biological activity, toxicity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.gov For instance, an ML model could be developed to predict the binding affinity of derivatives of the lead compound to its target protein, using the molecular descriptors from QSAR studies as input features. This allows for the rapid virtual screening of thousands of potential modifications to the molecule.

Future Directions and Unexplored Research Avenues for Compound Einecs 242 463 3

Grand Challenges in the Synthesis and Application of the Chemical Compound

The journey of Fenretinide from a laboratory curiosity to a potential therapeutic agent has been marked by persistent challenges that continue to define the frontiers of research. These grand challenges span the spectrum from fundamental chemical synthesis to complex clinical application.

A primary and long-standing challenge in the application of Fenretinide is its poor aqueous solubility and consequently, low oral bioavailability. scitechdevelopment.comnih.govspandidos-publications.commdpi.com This characteristic has significantly hampered its clinical development, as the plasma concentrations achieved with early oral formulations were often insufficient to replicate the potent cytotoxic effects observed in vitro. nih.govmdpi.com Overcoming this delivery problem has been a formidable obstacle for more than four decades. scitechdevelopment.com While the development of novel formulations such as intravenous lipid emulsions and nanoformulations has shown promise in achieving higher, more effective plasma concentrations, optimizing these delivery systems for consistent and targeted release remains a critical research goal. scitechdevelopment.comnih.govnih.govresearchgate.net

On the synthesis front, challenges lie in developing scalable, cost-effective, and safer manufacturing processes. For instance, the synthesis of a closely related compound, N-(4-ethoxyphenyl)-retinamide, has been noted to involve dangerous reagents and laborious purification methods, suggesting that improving the synthesis of Fenretinide and its analogues is a key area for innovation. mdpi.com

Furthermore, a complete understanding of Fenretinide's multifaceted mechanism of action remains elusive. mdpi.com The compound is known to induce apoptosis (cell death) through pathways that are independent of the classical retinoid receptors, a feature that distinguishes it from other retinoids like all-trans-retinoic acid (ATRA). nih.govnih.govoup.com Its activity is linked to the generation of reactive oxygen species (ROS) and the modulation of ceramide metabolism. oup.complos.orgaacrjournals.org The existence of multiple, and at times independent, signaling cascades presents a significant challenge in identifying precise molecular targets and predictive biomarkers for its therapeutic effect. nih.govplos.orgasm.org

| Challenge Area | Specific Challenge | Implication/Future Goal | References |

|---|---|---|---|

| Application & Pharmacology | Poor aqueous solubility and low oral bioavailability. | Inability to achieve effective plasma concentrations with early formulations. Goal is to develop and refine advanced drug delivery systems (e.g., nanoformulations, lipid emulsions). | scitechdevelopment.comnih.govspandidos-publications.commdpi.com |

| Chemical Synthesis | Reliance on potentially hazardous, costly, or inefficient synthetic routes. | Difficulty in scalable, sustainable, and economic production. Goal is to design green and efficient synthetic pathways. | mdpi.com |

| Mechanism of Action | Complex and multifaceted signaling involving ROS, ceramide metabolism, and both receptor-dependent and -independent pathways. | Difficulty in predicting patient response and identifying precise targets. Goal is to fully elucidate the molecular pathways to enable targeted therapy and biomarker development. | nih.govnih.govmdpi.comnih.govoup.complos.orgaacrjournals.orgasm.org |

| Clinical Translation | Discrepancy between high in vitro potency and modest in vivo efficacy in some early trials. | Sub-optimal therapeutic outcomes. Goal is to bridge the efficacy gap with improved formulations and combination therapies. | nih.govspandidos-publications.com |

Potential for Novel Chemical Transformations and Derivatizations

The chemical structure of Fenretinide offers significant opportunities for modification to enhance its therapeutic properties. Research into its metabolites and synthetic analogues has already revealed promising avenues for creating next-generation compounds with improved potency, selectivity, and pharmacological profiles.

A key area of interest is the exploration of metabolites, such as 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR). nih.gov This metabolite has demonstrated two to four times greater potency than the parent compound in certain cancer cell lines and is effective against Fenretinide-resistant cells. plos.org Notably, 4-oxo-4-HPR exhibits a distinct mechanism of action by inhibiting tubulin polymerization, in addition to inducing cell death via reactive oxygen species. plos.org This dual mechanism provides a strong rationale for designing new derivatives that mimic or enhance the properties of this active metabolite.

Medicinal chemistry efforts can focus on creating novel derivatives to isolate specific biological activities. asm.org For example, Fenretinide's antiviral properties against flaviviruses could be separated from its anticancer effects through targeted chemical modifications, leading to the development of specialized antiviral agents with fewer off-target effects. asm.org Other novel derivatizations have included the synthesis of melatonin-retinamide hybrids, aiming to combine the antioxidant properties of melatonin (B1676174) with the pro-apoptotic activity of retinoids. researchgate.net

Future transformations could also focus on improving drug delivery. For instance, creating polymer-drug conjugates is an emerging strategy to enhance solubility, stability, and tumor targeting. medscape.com The versatility of Fenretinide's structure allows for the attachment of various functional groups, which can be used to create prodrugs or targeted molecules.

| Derivative/Analogue Class | Rationale / Goal | Example / Finding | References |

|---|---|---|---|

| Active Metabolite Analogues | Enhance potency and overcome resistance. | 4-oxo-4-HPR is more potent than Fenretinide and acts via a dual mechanism, including tubulin inhibition. | plos.orgnih.govresearchgate.net |

| Activity-Specific Derivatives | Develop compounds with a single, desired activity for use as chemical probes or specialized therapeutics. | Medicinal chemistry could separate antiviral from anticancer effects to create dedicated antiviral agents. | asm.org |

| Hybrid Molecules | Combine pharmacophores from different molecules to achieve synergistic effects. | Melatonin-retinamide derivatives have been synthesized to explore combined antioxidant and proapoptotic activities. | researchgate.net |

| Phenyl-Ring Modifications | Modulate receptor-dependent activity and biological effects. | Analogues with hydroxyl or carboxyl groups on the phenylamine ring exhibit distinct, receptor-dependent activities. | aacrjournals.org |

| Polymer-Drug Conjugates | Improve solubility, pharmacokinetics, and targeting. | Conjugation to polymers like HPMA is a strategy to create nanopharmaceuticals with improved properties. | medscape.com |

Interdisciplinary Research Frontiers and Synergistic Collaborations

The complex biology of Fenretinide necessitates a move beyond traditional silos of chemistry and oncology. Future breakthroughs will likely emerge from the convergence of diverse scientific disciplines, fostering collaborations that can tackle the compound's challenges from multiple angles.

Virology and Infectious Disease: The discovery of Fenretinide's inhibitory effects on flaviviruses, including Dengue, West Nile, and Hepatitis C virus, opens a significant research frontier. nih.govasm.org This calls for collaboration between medicinal chemists, virologists, and infectious disease experts to elucidate the specific antiviral mechanism and explore its potential for repurposing as an antiviral agent, a prospect made attractive by its known safety profile. asm.org

Nanotechnology and Materials Science: The critical challenge of bioavailability is a prime area for interdisciplinary work. Collaborations with materials scientists are essential for the rational design of advanced drug delivery systems, such as nanoformulations, lipid-based carriers, and polymer conjugates, to improve the in vivo exposure and therapeutic efficacy of Fenretinide. scitechdevelopment.comnih.govmedscape.comacs.org

Immunology and Immunotherapy: Evidence suggests that Fenretinide can modulate the immune system and act synergistically with immunotherapies. scitechdevelopment.comnih.gov For example, its combination with interferon-gamma has shown enhanced apoptotic effects in glioblastoma cells. nih.gov This points to a promising frontier for research at the intersection of chemistry and immuno-oncology to develop novel combination therapies that prime the tumor microenvironment for an immune attack.

Computational Chemistry and Systems Biology: A systems-level understanding of Fenretinide's impact is needed. nih.gov Computational modeling can be used to predict interactions with novel protein targets and guide the design of more potent derivatives. drugdesigndata.org Concurrently, systems biology approaches that integrate genomics, proteomics, and metabolomics can map the complex network of pathways perturbed by the compound, leading to the discovery of new therapeutic strategies and biomarkers of response. nih.gov

Considerations for Sustainable Chemistry and Circular Economy Principles in Compound Development

As with all chemical manufacturing, the future development of Fenretinide and its derivatives must consider the principles of environmental stewardship. Applying the frameworks of sustainable chemistry and the circular economy offers a pathway to innovate not just the compound's application, but also its entire lifecycle. mdpi.comscielo.br

A primary goal is the development of "green" synthetic routes. This involves a shift away from processes that use hazardous reagents or generate significant waste, toward methods that are more efficient and environmentally benign. mdpi.comresearchgate.net Key principles of green chemistry applicable to Fenretinide synthesis include the use of safer solvents, employing catalytic methods to improve atom economy, and reducing energy consumption. mdpi.com

The concept of a circular economy encourages the design of processes where waste is minimized or valorized. scielo.brfidra.org.uk For Fenretinide synthesis, this could involve designing reaction cascades where by-products from one step become the feedstock for another, or finding valuable applications for any unavoidable side-streams. mdpi.com Furthermore, exploring biocatalytic and enzymatic transformations presents a significant opportunity. The natural metabolic conversion of Fenretinide to its 4-oxo metabolite by cytochrome P450 enzymes suggests that biocatalysis could be harnessed for highly selective and sustainable production methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.